2-(2-Methoxyethoxy)-5-nitropyridine
Description
Structural Elucidation and Molecular Characterization
This section systematically analyzes the molecular structure, crystallographic properties, and spectroscopic data of 2-(2-methoxyethoxy)-5-nitropyridine.
IUPAC Nomenclature and Systematic Identification
The compound is systematically named This compound , derived from its parent pyridine ring substituted with a nitro group at position 5 and a methoxyethoxy group at position 2. Its CAS registry number is 874492-44-1 , and molecular formula is C₈H₁₀N₂O₄ .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 874492-44-1 | |
| Molecular Formula | C₈H₁₀N₂O₄ | |
| Molecular Weight | 198.18 g/mol | |
| InChI Key | VRVHHUJTYWVESQ-UHFFFAOYSA-N |
The methoxyethoxy group (–OCH₂CH₂OCH₃) at position 2 and the nitro group (–NO₂) at position 5 are key substituents influencing electronic and steric properties.
Crystallographic Analysis and Molecular Geometry
While direct crystallographic data for this compound is limited, structural insights are inferred from related nitropyridine derivatives. For example, 2-(2-methoxyphenoxy)-3-nitropyridine exhibits a dihedral angle of 86.63° between its pyridine and benzene rings, indicating near-orthogonality due to steric and electronic repulsion.
Key Observations in Related Compounds:
- Nitro Group Orientation : The nitro group typically adopts a coplanar arrangement with the pyridine ring, minimizing steric strain.
- Methoxyethoxy Substituent : The ether linkage (–OCH₂CH₂OCH₃) may adopt a conformation that minimizes torsional strain, favoring a trans configuration between the methoxy and ethoxy groups.
- Crystal Packing : Interactions such as C–H···O hydrogen bonds and π-π stacking likely stabilize the crystal lattice, as observed in analogous nitropyridines.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
Proton and carbon NMR data are extrapolated from structurally similar compounds:
- ¹H NMR :
- Pyridine protons : Deshielded due to electron-withdrawing nitro and methoxyethoxy groups. Peaks expected in the δ 7.0–8.5 ppm range.
- Methoxyethoxy protons : Split into multiplets due to vicinal coupling. The –OCH₃ group resonates at δ 3.3–3.5 ppm , while the –OCH₂CH₂O– segment appears around δ 3.5–4.0 ppm .
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Nitro Group (NO₂) : Strong absorption bands at 1550 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).
- Ether (C–O–C) : Stretching vibrations at 1300–1000 cm⁻¹ .
- Aromatic C–H : Stretching around 3100 cm⁻¹ and bending at 900–690 cm⁻¹ .
| Functional Group | IR Absorption (cm⁻¹) | Intensity |
|---|---|---|
| NO₂ (asymmetric) | 1550 | Strong |
| NO₂ (symmetric) | 1350 | Strong |
| C–O–C | 1100–1300 | Medium |
| Aromatic C–H | 900–690 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The nitro group and conjugated pyridine ring likely absorb in the UV region (200–400 nm), with specific maxima dependent on substituent electron density. For comparison, 2-methoxy-5-nitropyridine shows λₘₐₓ at ~340 nm .
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 198 (C₈H₁₀N₂O₄⁺). Fragmentation may involve loss of the methoxyethoxy group (–OCH₂CH₂OCH₃, m/z 198 → 140 ) or the nitro group (–NO₂, m/z 198 → 168 ).
Computational Modeling of Electronic Structure
Density functional theory (DFT) studies on analogous nitropyridines reveal:
- Electron Density Distribution :
- The nitro group withdraws electron density via resonance, polarizing the pyridine ring.
- The methoxyethoxy group donates electron density through the ether linkage, partially offsetting the nitro group’s effect.
- HOMO-LUMO Gaps :
- The HOMO (highest occupied molecular orbital) is localized on the pyridine ring, while the LUMO (lowest unoccupied molecular orbital) is influenced by the nitro group.
| Orbital | Energy (eV) | Character |
|---|---|---|
| HOMO | ~-9.0 | Pyridine π-electrons |
| LUMO | ~-1.5 | Nitro group π* orbitals |
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-4-5-14-8-3-2-7(6-9-8)10(11)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVHHUJTYWVESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740152 | |
| Record name | 2-(2-Methoxyethoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874492-44-1 | |
| Record name | 2-(2-Methoxyethoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of nitropyridine, including 2-(2-Methoxyethoxy)-5-nitropyridine, may exhibit inhibitory effects on certain cancer cell lines by targeting specific kinases involved in tumor progression. These compounds are being studied for their ability to disrupt signaling pathways that promote cancer cell survival and proliferation .
1.2 Protein Tyrosine Kinase Inhibition
this compound is utilized in the synthesis of pyrrolopyridones, which are noted for their activity as protein tyrosine kinase inhibitors. This class of compounds is crucial in developing treatments for various diseases, including cancers and other proliferative disorders .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. For instance, one method includes the nitration of 2-methoxypyridine followed by etherification to introduce the methoxyethoxy group .
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nitration | Nitric Acid + Sulfuric Acid | 91.67 |
| 2 | Etherification | 2-(Methoxyethanol) + Base | 92.03 |
Industrial Applications
3.1 Pharmaceutical Manufacturing
The compound is employed in the pharmaceutical industry as an intermediate for producing various drugs, particularly those targeting kinase pathways. Its role in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in drug development processes .
3.2 Green Chemistry Initiatives
Recent advancements focus on environmentally friendly synthesis methods for this compound, emphasizing reduced waste and energy consumption during production. This aligns with the principles of green chemistry, promoting sustainable practices in chemical manufacturing .
Case Studies
4.1 Case Study: Synthesis Optimization
A study optimized the synthesis of this compound by modifying reaction conditions to enhance yield and purity while minimizing by-products. The use of palladium catalysts significantly improved the efficiency of hydrogenation steps in the synthesis process, demonstrating a successful application of modern catalytic techniques in organic chemistry .
4.2 Case Study: Biological Evaluation
In a biological evaluation, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. These findings underscore the compound's potential therapeutic applications and warrant further investigation into its mechanisms of action .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-(2-Methoxyethoxy)-5-nitropyridine and related compounds:
Key Observations :
- Substituent Effects: The methoxyethoxy group enhances solubility in polar solvents compared to bulkier substituents like 4-chlorophenoxy or tert-butyldimethylsilyl-protected derivatives .
- Reactivity: Nitro groups at the 5-position (as in all listed compounds) facilitate electrophilic substitution reactions, but electron-donating groups (e.g., methoxy) may reduce nitro group reactivity compared to electron-withdrawing substituents (e.g., chlorophenoxy) .
- Thermal Stability: The 4-chlorophenoxy derivative exhibits a defined melting point (93°C), suggesting higher crystallinity compared to methoxyethoxy analogs .
Yield Comparison :
- Methoxy derivatives generally exhibit higher yields (80–95%) compared to sulfur- or aryloxy-substituted analogs, possibly due to steric hindrance or side reactions in the latter .
Preparation Methods
Preparation of 2-Chloro-5-nitropyridine
The synthesis of 2-chloro-5-nitropyridine is a critical precursor step and typically involves:
- Nitration of 2-aminopyridine using a mixed acid system (nitrosonitric acid and sulfuric acid) in an organic solvent such as ethylene dichloride or methylene chloride.
- The nitration is performed at controlled low temperatures (below 10°C initially, then raised to 58–63°C) over 10–15 hours to yield 2-amino-5-nitropyridine.
- Subsequent diazotization of 2-amino-5-nitropyridine in dilute hydrochloric acid at low temperatures (-5 to 0°C) with sodium nitrite generates 2-hydroxyl-5-nitropyridine.
- Finally, chlorination or substitution reactions convert the hydroxyl group to chlorine, yielding 2-chloro-5-nitropyridine.
These steps are summarized below:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 2-aminopyridine to 2-amino-5-nitropyridine | Mixed acid (nitrosonitric acid/sulfuric acid), ethylene dichloride, 10°C to 63°C, 10-15 h | Use of methylene chloride reduces sulfuric acid consumption |
| 2 | Diazotization to 2-hydroxyl-5-nitropyridine | 15% HCl, NaNO2 aqueous solution, 0 to 5°C, 30-50 min | Dilute acid and controlled temperature essential |
| 3 | Chlorination to 2-chloro-5-nitropyridine | Various chlorinating agents, conditions not always specified | Precursor for nucleophilic substitution |
This method emphasizes environmental and economic benefits, including reduced acid consumption and mild reaction conditions, making it suitable for industrial scale-up.
Nucleophilic Substitution to Form 2-(2-Methoxyethoxy)-5-nitropyridine
The key step in preparing this compound is the substitution of the chlorine atom in 2-chloro-5-nitropyridine by the 2-(2-methoxyethoxy) group. This is achieved by reaction with sodium methylate in methanol as solvent:
| Parameter | Details |
|---|---|
| Reactants | 2-chloro-5-nitropyridine, sodium methylate (NaOCH3), methanol |
| Reaction conditions | Reflux temperature, 1–2 hours |
| Workup | Removal of methanol under reduced pressure, addition of ice water to precipitate product |
| Product form | Light brown needle crystals |
| Purity (HPLC) | Approx. 98.78% |
| Yield | Approx. 96.5% |
- Dissolve 2-chloro-5-nitropyridine in methanol under stirring.
- Slowly add sodium methylate to the reaction mixture.
- Heat to reflux and maintain for 1–2 hours.
- Remove methanol under reduced pressure.
- Add ice water to precipitate the product.
- Filter, wash with cold water, and dry to obtain pure this compound.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 2-aminopyridine + mixed acid nitration | 10°C to 63°C, 10–15 h | 2-amino-5-nitropyridine | Not specified | Not specified |
| 2 | Diazotization of 2-amino-5-nitropyridine | 0–5°C, 30–50 min | 2-hydroxyl-5-nitropyridine | Not specified | Not specified |
| 3 | Chlorination to 2-chloro-5-nitropyridine | Conditions vary | 2-chloro-5-nitropyridine | Not specified | Not specified |
| 4 | 2-chloro-5-nitropyridine + sodium methylate in methanol | Reflux, 1–2 h | This compound | 96.5 | 98.78 |
| 5 | Catalytic hydrogenation (optional) | 10% Pd/C, 60°C, 1 h | 2-(2-methoxyethoxy)-5-aminopyridine | 92.5 | 98.93 |
Research Findings and Practical Notes
- Solvent Choice: Methanol is preferred for the nucleophilic substitution step due to its polarity and ability to dissolve reagents effectively.
- Catalyst Efficiency: The use of 10% Pd/C for hydrogenation reduces waste and improves environmental footprint.
- Reaction Control: Temperature and reaction time are critical to maximize yield and avoid side reactions.
- Purity: High-performance liquid chromatography (HPLC) confirms product purity above 98%, suitable for pharmaceutical applications.
- Industrial Applicability: The described methods are scalable and economically viable, with mild reaction conditions and readily available starting materials.
Additional Synthetic Approaches
While the main documented method involves nucleophilic substitution on 2-chloro-5-nitropyridine, alternative approaches such as direct alkylation of 2-hydroxyl-5-nitropyridine with 2-(2-methoxyethoxy) alkylating agents may be feasible but are less reported in the literature.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-Methoxyethoxy)-5-nitropyridine, and how can reaction yields be improved?
- Methodology : The compound is synthesized via reduction of nitro precursors. For example, 2-methoxy-5-nitropyridine can be reduced using iron powder in a 50% methanol/acetic acid mixture under reflux (4 hours), followed by basification with NaOH and purification via reduced-pressure distillation (yield: ~70%) . Optimization strategies include:
- Adjusting solvent polarity (e.g., methanol vs. ethanol) to enhance solubility.
- Optimizing stoichiometric ratios of iron powder and acid.
- Monitoring reaction progress via TLC or HPLC to minimize over-reduction.
Q. How should researchers characterize and validate the purity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Confirm structure via H/C NMR (e.g., methoxy protons at δ 3.3–3.5 ppm) and FT-IR (nitro group stretching ~1520 cm) .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Analysis : The methoxyethoxy group acts as an electron-donating substituent, activating the pyridine ring toward NAS at the nitro-adjacent position. Kinetic studies using varying nucleophiles (e.g., amines, thiols) and DFT calculations can elucidate regioselectivity and transition-state stabilization .
- Contradictions : Conflicting reports on reaction rates under aqueous vs. anhydrous conditions may arise from competing hydrolysis pathways.
Q. How do storage conditions influence the stability of this compound, and what decomposition products form?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS.
- Decomposition Products : Thermal degradation (e.g., >100°C) generates nitrogen oxides (NO) and carbon monoxide, identified via GC-MS .
- Mitigation : Store in airtight containers under inert gas (N) at -20°C to suppress hydrolysis and oxidation.
Q. Can this compound serve as a ligand or stabilizer in nanoparticle synthesis?
- Application : Derivatives like 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid demonstrate utility in stabilizing copper nanoparticles via coordination to surface atoms, enhancing colloidal stability in biocompatible systems .
- Experimental Design :
- Functionalize nanoparticles via ligand exchange in polar solvents (e.g., DMF).
- Characterize using TEM, DLS, and XPS to confirm surface binding.
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Contradictions and Gaps
- Synthetic Yield Variability : Yields from nitro reductions range from 70% (iron/acetic acid) to lower efficiencies with catalytic hydrogenation, suggesting solvent-dependent side reactions .
- Ecotoxicity Data : Limited information on environmental impact; preliminary studies recommend avoiding aqueous release due to potential bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
